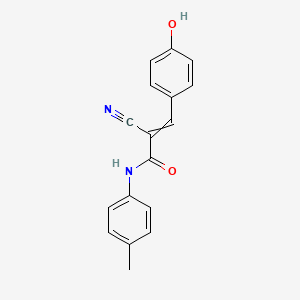![molecular formula C12H11NO4S B14234184 2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]- CAS No. 313957-99-2](/img/structure/B14234184.png)
2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-: is a chemical compound that belongs to the thiazolidinedione class. Thiazolidinediones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by the presence of a thiazolidinedione ring substituted with a 3,5-dimethoxyphenyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]- typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2,4-thiazolidinedione with 3,5-dimethoxybenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinedione ring, potentially converting them to hydroxyl groups.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology and Medicine: The compound has been studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It is also investigated for its role as a peroxisome proliferator-activated receptor (PPAR) agonist, which is significant in the treatment of metabolic disorders such as diabetes .
Industry: In the industrial sector, derivatives of this compound are explored for their potential use in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of active ingredients.
作用机制
The primary mechanism of action of 2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]- involves its role as a PPAR agonist. PPARs are nuclear receptors that regulate the expression of genes involved in glucose and lipid metabolism. By activating PPARs, this compound can enhance insulin sensitivity, reduce blood glucose levels, and modulate lipid metabolism . This makes it a potential candidate for the treatment of type 2 diabetes and related metabolic disorders.
相似化合物的比较
- 2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-
- 2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]-
Comparison: Compared to its analogs, 2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]- is unique due to the presence of two methoxy groups on the aromatic ring. This structural difference can influence its chemical reactivity and biological activity. For instance, the additional methoxy group may enhance its ability to interact with biological targets, potentially leading to improved therapeutic effects .
属性
CAS 编号 |
313957-99-2 |
|---|---|
分子式 |
C12H11NO4S |
分子量 |
265.29 g/mol |
IUPAC 名称 |
5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H11NO4S/c1-16-8-3-7(4-9(6-8)17-2)5-10-11(14)13-12(15)18-10/h3-6H,1-2H3,(H,13,14,15) |
InChI 键 |
VRHTYBLWNKWMQB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)C=C2C(=O)NC(=O)S2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14234107.png)
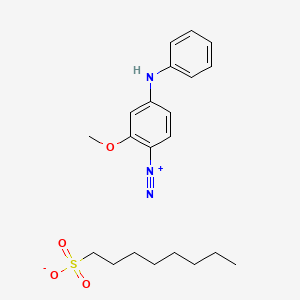
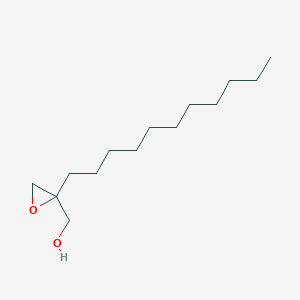
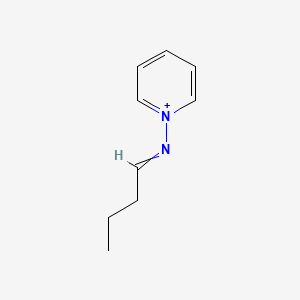
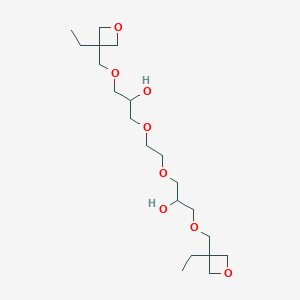
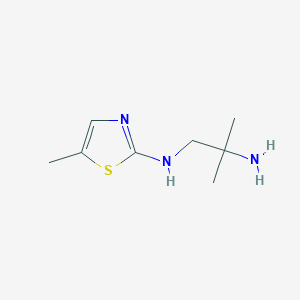
![1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan](/img/structure/B14234129.png)
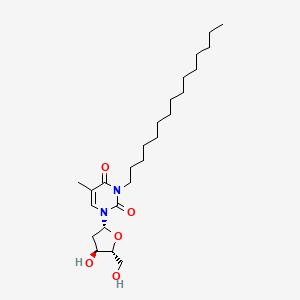
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2-(piperidin-1-yl)pyridine](/img/structure/B14234149.png)
![9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one](/img/structure/B14234162.png)
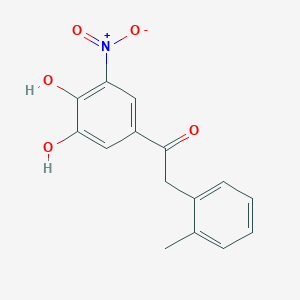
acetate](/img/structure/B14234176.png)
